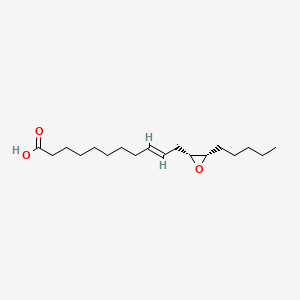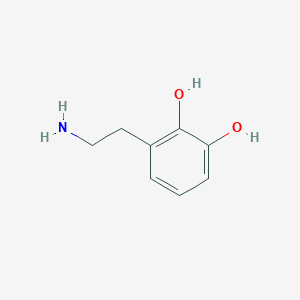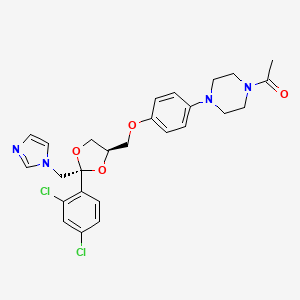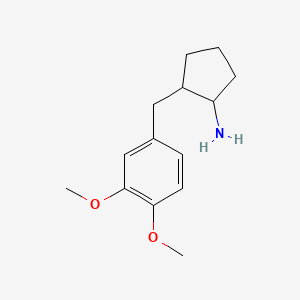
Epithienamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epithienamycin A is a member of carbapenems.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
Efficient syntheses of Epithienamycin A and its derivatives, like N-acetyl thienamycin, are critical in the pharmaceutical field for the development of carbapenem antibiotics. These syntheses involve catalytic asymmetric reactions to establish multiple stereocenters in a single step, crucial for creating a variety of carbapenem antibiotics with specific stereochemical configurations. This method serves as a template for synthesizing cis or trans carbapenems independently controlling the stereocenter at C-8, which is vital for their antibacterial activity and pharmacokinetic properties (Bodner, Phelan, & Townsend, 2009).
Role in Antiepileptogenic Treatments
While not directly related to this compound, research into a broad range of potential therapies for preventing epilepsy development, including those targeting the mammalian target of rapamycin (mTOR) pathway, sheds light on the complex interplay between various molecular targets in disease modification. This research underscores the importance of exploring diverse biochemical pathways, which may include those affected by this compound or its derivatives, in developing antiepileptogenic treatments (Kaminski, Rogawski, & Klitgaard, 2014).
Enhancing CAR-T Cell Efficacy
In cancer research, particularly in the study of acute myeloid leukemia (AML), modulating signaling pathways such as mTORC1 and mTORC2 has shown promise in enhancing the efficacy of Chimeric antigen receptor (CAR) T-cell therapies. This compound, through its potential effects on these pathways, could play a role in improving CAR-T cell infiltration and the elimination of AML cells in bone marrow, thereby enhancing the therapeutic outcomes of CAR-T treatments (Nian et al., 2021).
Implications in PKD Progression
The study of rapamycin, a compound related to the pharmacological pathways influenced by this compound, in polycystic kidney disease (PKD) models highlights the potential of targeting proliferative pathways in treating cystic diseases. By inhibiting mTOR signaling, rapamycin significantly reduced kidney enlargement and cystogenesis, suggesting that similar compounds like this compound could have therapeutic applications in diseases characterized by abnormal cell proliferation (Tao et al., 2004).
Propiedades
Fórmula molecular |
C13H18N2O5S |
|---|---|
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1 |
Clave InChI |
VUDXUIMGYZQRKK-IONOHQLYSA-N |
SMILES isomérico |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES canónico |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


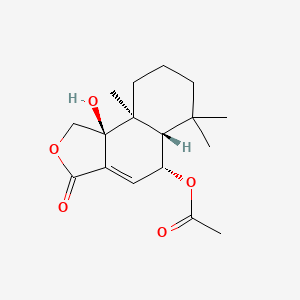
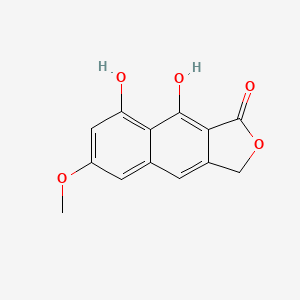

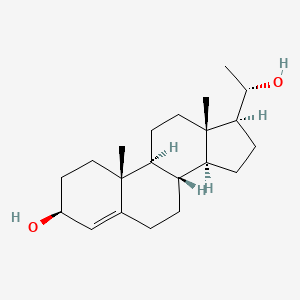
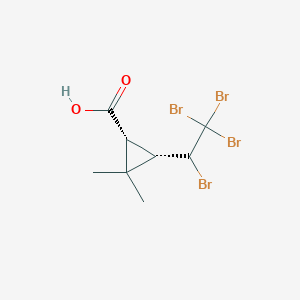
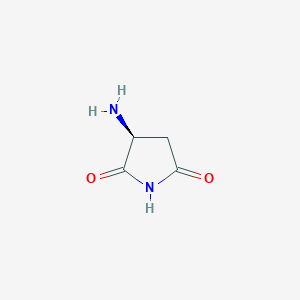
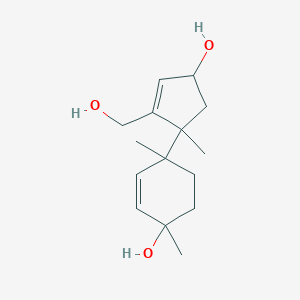

![[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1253986.png)
